1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde

Übersicht

Beschreibung

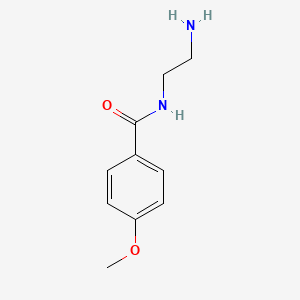

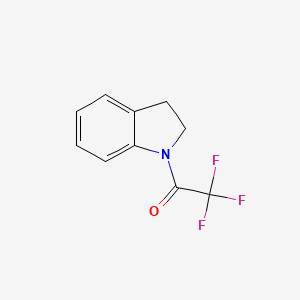

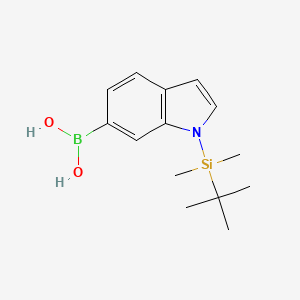

1-Pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde (PPC) is a heterocyclic aldehyde compound that has been widely studied in recent years due to its diverse range of applications in scientific research. PPC is a cyclic compound with a five-membered ring system consisting of a nitrogen atom, two carbon atoms, a pyrrole ring, and a carbaldehyde group. It is an important intermediate in the synthesis of many heterocyclic compounds and is used in the production of dyes, pharmaceuticals, and other organic compounds. In addition, PPC has been found to have a number of biochemical and physiological effects, as well as potential future applications.

Wissenschaftliche Forschungsanwendungen

- Application : “1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde” is a chemical compound that can be used in the synthesis of various organic compounds .

- Methods of Application : The specific methods of application would depend on the particular synthesis process being used. However, it’s important to note that handling of this compound should be done with appropriate safety measures due to its potential toxicity .

- Results or Outcomes : The outcomes would vary depending on the specific synthesis process and the compounds being produced .

- Application : Derivatives of pyrrole-2-carboxaldehyde, which is structurally similar to “1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde”, have been isolated from many natural sources, including fungi, plants, and microorganisms. These derivatives have various biological functions .

- Methods of Application : These compounds can be isolated from natural sources or chemically produced. The specific methods would depend on the source and the specific derivative being produced .

- Results or Outcomes : The physiological activities of these compounds have been studied, and they have been found to have various effects, including potential roles in the prevention and treatment of lifestyle diseases .

- Application : A compound structurally similar to “1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde” has been synthesized as a potential intermediate for small molecule anticancer drugs .

- Methods of Application : A rapid synthetic method for this compound has been established .

- Results or Outcomes : The specific outcomes would depend on the specific anticancer drugs being produced and their effectiveness in preclinical and clinical trials .

Scientific Field: Organic Chemistry

Scientific Field: Pharmacology

Scientific Field: Medicinal Chemistry

- Application : Pyrrole-based compounds have been assessed for their in vitro antifungal effect on six strains of Candida species .

- Methods of Application : The specific methods would depend on the antifungal testing protocols used, which typically involve exposing the Candida strains to the compounds and observing their growth .

- Results or Outcomes : The specific outcomes would depend on the effectiveness of the compounds against the Candida strains .

- Application : Pyrrolo[2,3-d]pyrimidine derivatives, which are structurally distinct from traditional purine-based molecules, have been discovered as potential multi-targeted kinase inhibitors .

- Methods of Application : The specific methods would depend on the kinase inhibition testing protocols used, which typically involve exposing the kinases to the compounds and observing their activity .

- Results or Outcomes : The specific outcomes would depend on the effectiveness of the compounds as kinase inhibitors .

Scientific Field: Antifungal Research

Scientific Field: Kinase Inhibitor Research

- Scientific Field: Drug Development

- Application : “1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde” is sold as a unique chemical by Sigma-Aldrich, indicating its potential use in the development of new drugs .

- Methods of Application : The specific methods would depend on the drug development protocols used, which typically involve using the compound as a building block in the synthesis of new drug molecules .

- Results or Outcomes : The specific outcomes would depend on the effectiveness of the new drugs in preclinical and clinical trials .

Eigenschaften

IUPAC Name |

1-pyrimidin-2-ylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-7-8-3-1-6-12(8)9-10-4-2-5-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDIJFWGFYURLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396575 | |

| Record name | 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde | |

CAS RN |

383136-27-4 | |

| Record name | 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1,1'-Biphenyl]-4-ylpiperidine](/img/structure/B1275509.png)

![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)